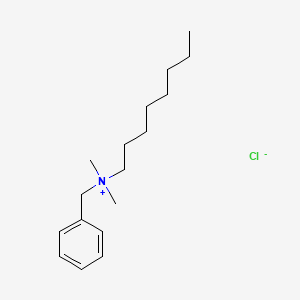
Benzyldimethyloctylammoniumchlorid
Übersicht
Beschreibung
Benzyldimethyloctylammonium chloride (BDMAC) is an organic compound that is a quaternary ammonium salt. It is a cationic surfactant, meaning that it has a positively charged head group and a hydrophobic tail. BDMAC is used in a variety of applications, ranging from laboratory experiments to industrial production. It has been studied for its ability to act as a surfactant, its biochemical and physiological effects, and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Biomedizin: Antibakterieller Wirkstoff
Benzyldimethyloctylammoniumchlorid: wird in der Biomedizin wegen seiner starken antimikrobiellen Eigenschaften untersucht. Es wird bei der Entwicklung bio-engineered metallischer Nanopartikel eingesetzt, die vielversprechend als neuartige antibakterielle Wirkstoffe gegen verschiedene Krankheitserreger, einschließlich arzneimittelresistenter Stämme, sind . Diese Nanopartikel können für gezielte Arzneistoffabgabesysteme eingesetzt werden und eröffnen neue Wege für die personalisierte Medizin.
Umweltwissenschaften: Management von Bodenkontaminanten
In den Umweltwissenschaften wird This compound aufgrund seiner Verwendung in häuslichen und industriellen Formulierungen in verschiedenen Umweltmatrizen identifiziert. Seine Sorption an Bodenkomponenten spielt eine Schlüsselrolle im Umweltverhalten, wodurch es zum Forschungsgegenstand für Umweltverschmutzung und -management wird .
Analytische Chemie: Tensid in analytischen Methoden
Diese Verbindung dient in der analytischen Chemie als Tensid und unterstützt verschiedene analytische Methoden. Es wird zur Charakterisierung und Quantifizierung von Substanzen in einem Gemisch verwendet, wobei Techniken wie HPLC-MS für präzise Analysen eingesetzt werden .
Industrielle Anwendungen: Desinfektionsmittel und Sanitisierungsmittel
In der Industrie wird This compound häufig als Biozid, Desinfektionsmittel und Sanitisierungsmittel eingesetzt. Seine Wirksamkeit bei der Reduzierung der mikrobiellen Belastung macht es wertvoll für die Desinfektion von Oberflächen in der Lebensmittel-, Futtermittel- und Medizinproduktion .
Materialwissenschaften: Kationisches Tensid für die Materialmodifikation
In den Materialwissenschaften fungiert es als kationisches Tensid, das die Oberflächeneigenschaften von Materialien verändern kann. Diese Anwendung ist entscheidend für die Herstellung von Materialien mit bestimmten Eigenschaften, wie z. B. Hydrophobie oder Ladung .
Landwirtschaft: Analyse von Pestizideigenschaften
This compound: wurde in der Landwirtschaft auf seine Pestizideigenschaften hin untersucht. Obwohl es nicht als Wirkstoff in Pflanzenschutzmitteln zugelassen ist, haben seine bioziden Eigenschaften zu seiner Verwendung in verschiedenen landwirtschaftlichen Anwendungen geführt, was die Erforschung seiner Auswirkungen und die Entfernung durch mikrobiellen Abbau erforderlich macht .
Wirkmechanismus
Target of Action
Benzyldimethyloctylammonium chloride is a type of quaternary ammonium compound (QAC), which are known for their antimicrobial properties . The primary targets of QACs, including Benzyldimethyloctylammonium chloride, are the cell membranes of microorganisms . They interact with the phospholipid bilayer and disrupt the membrane integrity, leading to leakage of cell contents and eventually cell death .
Mode of Action
The mode of action of Benzyldimethyloctylammonium chloride involves the interaction of the compound with the cell membrane of microorganisms. The hydrophobic tail of the compound inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged microbial cell surface . This leads to disruption of the cell membrane, leakage of cell contents, and ultimately cell death .
Biochemical Pathways
This disruption can affect various biochemical pathways, including energy production, nutrient uptake, and waste removal, leading to cell death .
Pharmacokinetics
Its bioavailability would primarily depend on its concentration and the duration of exposure .
Result of Action
The result of the action of Benzyldimethyloctylammonium chloride is the death of the targeted microorganisms. By disrupting the cell membrane, the compound causes leakage of cell contents, leading to cell death . This makes it effective as an antimicrobial agent.
Action Environment
The action of Benzyldimethyloctylammonium chloride can be influenced by various environmental factors. For example, the presence of organic matter can reduce its effectiveness, as it can bind to the compound and decrease its availability for interaction with microbial cells . Additionally, the pH of the environment can affect the compound’s charge and consequently its interaction with the cell membrane .
Eigenschaften
IUPAC Name |
benzyl-dimethyl-octylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFDQFDPXWHEEP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041634 | |
| Record name | Benzyldimethyloctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
959-55-7 | |
| Record name | Benzyldimethyloctylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyldimethyloctylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyldimethyloctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyloctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC19CZY82T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



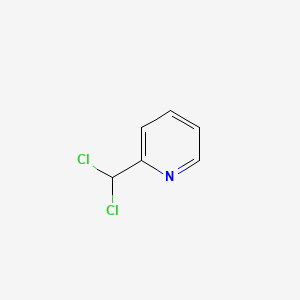

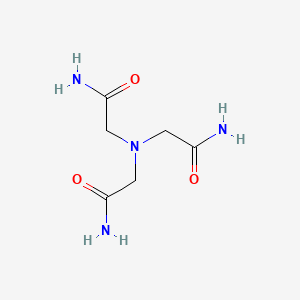
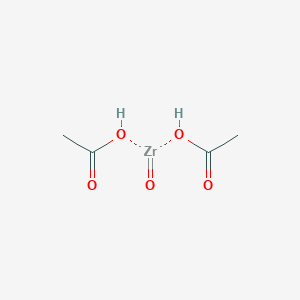

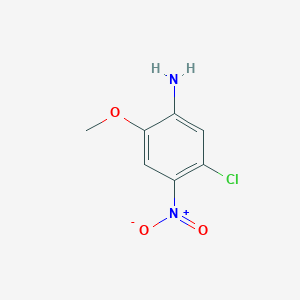
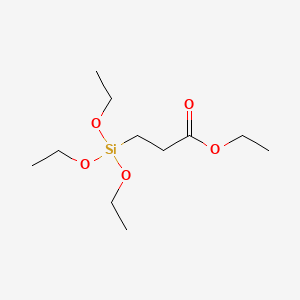
![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)
![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)




